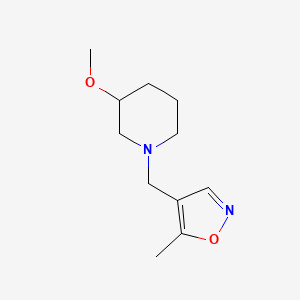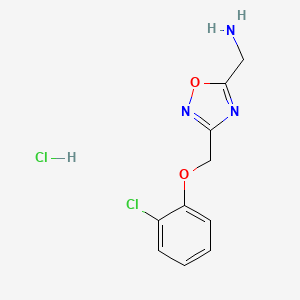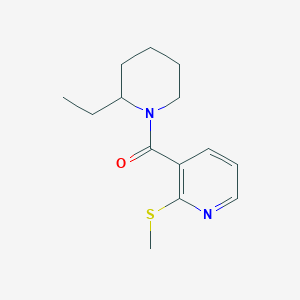
4-Bromo-1-benzothiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves photoredox-catalyzed cascade annulations, utilizing sulfonyl chlorides and alkynes or alkenes as starting materials. In particular, methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes have been used with sulfonyl chlorides to synthesize a variety of benzothiophenes under ambient temperature conditions, yielding moderate to good outcomes (Yan et al., 2018).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be characterized using various spectroscopic techniques. For instance, single crystal X-ray diffraction (XRD) provides insights into the crystalline structure, while NBO and HOMO-LUMO analyses offer details on the electronic properties and stability of the molecule. These analyses highlight the importance of hyperconjugative interactions and charge delocalization in stabilizing the molecular structure (Sarojini et al., 2012).
Chemical Reactions and Properties
Benzothiophene derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from thiadiazole derivatives showcases the compound's reactivity towards nucleophiles and electrophiles. This method provides a straightforward approach to accessing 1-benzothiophen-2-amines, which are valuable intermediates in pharmaceutical synthesis (Petrov et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis of Benzothiophenes
- Uchida, Kinoshita, and Miura (2020) developed a method for the synthesis of benzothiophene oxides and benzothiophenes, which are important intermediates in organic synthesis. Their method involves using 1-bromo-2-[2-(trimethylsilyl)ethynyl]benzenes and thionyl chloride for efficient syntheses (Uchida, Kinoshita, & Miura, 2020).
Photoredox-catalyzed Cascade Annulation
- Yan, Xu, Zhou, Chen, and Song (2018) developed a photoredox-catalyzed cascade annulation method using sulfonyl chlorides. This method is used for synthesizing benzothiophenes and benzoselenophenes, contributing to the field of heterocyclic chemistry (Yan et al., 2018).
Synthesis of Selective Estrogen Receptor Modulators
- Petrov, Popova, and Androsov (2015) discussed the synthesis of 2-Dimethylamino-1-benzothiophen-6-ol as a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator. This research highlights the medicinal chemistry applications of benzothiophene derivatives (Petrov, Popova, & Androsov, 2015).
Development of Antimalarials
- Banerjee, Sharma, Kapoor, Dwivedi, Surolia, and Surolia (2011) synthesized bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium enoyl-ACP reductase. These compounds show promise for the development of potent antimalarials, demonstrating the potential of benzothiophene derivatives in therapeutic applications (Banerjee et al., 2011).
Synthesis of Aromatic Sulfonyl Chlorides
- Kim, Ko, and Kim (1992) explored a method for synthesizing various aromatic sulfonyl chlorides. These compounds have broad applications in organic synthesis and medicinal chemistry (Kim, Ko, & Kim, 1992).
Enzyme Inhibitory Potential
- Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, and Khan (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. This research is significant in the development of therapeutic agents (Abbasi et al., 2019).
Propiedades
IUPAC Name |
4-bromo-1-benzothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMUHWEMXDWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)S(=O)(=O)Cl)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-benzothiophene-2-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)


![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)
![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)


